molecular formula C5H13NO B2437594 (2S)-1-(methylamino)butan-2-ol CAS No. 1841132-90-8

(2S)-1-(methylamino)butan-2-ol

Cat. No. B2437594
CAS RN: 1841132-90-8
M. Wt: 103.165
InChI Key: RDTCWQXQLWFJGY-YFKPBYRVSA-N
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Description

“(2S)-1-(methylamino)butan-2-ol” is a chemical compound with the molecular formula C5H13NO . It is also known as “4-(METHYLAMINO)-2-BUTANOL” and has a molecular weight of 103.16 .


Synthesis Analysis

The synthesis of similar compounds has been studied in the literature. For instance, the oxidation of 2-methyl-2-butanol (2M2B) has been investigated using high-level ab initio calculations . The study included hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .


Molecular Structure Analysis

The molecular structure of “(2S)-1-(methylamino)butan-2-ol” can be analyzed using various techniques. For instance, 3D interactive models can be used to demonstrate molecular geometry, vibrations, symmetry, and orbitals .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the oxidation of 2-methyl-2-butanol (2M2B) induced by ˙OH radicals has been investigated . The study included hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-1-(methylamino)butan-2-ol” include a predicted boiling point of 169.8±23.0 °C and a predicted density of 0.875±0.06 g/cm3 . The pKa is predicted to be 15.12±0.20 .

Scientific Research Applications

    Esterification Reactions

    • Application : Recent research explores the use of Brönsted acidic ionic liquids (BAILs) as alternative catalysts for esterification reactions. These BAILs exhibit varying acidities due to functional groups like –SO3H. Notably, BAILs facilitate mild conditions, shorter reaction times, and good yields in esterification processes. IL-5, with the highest acidity, stands out as a promising alternative catalyst .

Mechanism of Action

The mechanism of action of “(2S)-1-(methylamino)butan-2-ol” can be inferred from similar compounds. For instance, the oxidation of 2-methyl-2-butanol (2M2B) involves hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions of 2M2B molecules, and unimolecular isomerization and decomposition reactions of 2M2B radicals produced by H-atom abstraction .

Safety and Hazards

The safety and hazards of “(2S)-1-(methylamino)butan-2-ol” are indicated by the GHS symbols GHS07 and GHS05 . The hazard statements include H302-H227-H314-H335 .

Future Directions

Future research could focus on further investigating the kinetics of the important initial steps of similar compounds’ oxidation, such as 2-methyl-2-butanol (2M2B), which can be used in the combustion kinetic model development of 2M2B oxidation .

properties

IUPAC Name

(2S)-1-(methylamino)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWQXQLWFJGY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(methylamino)butan-2-ol

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